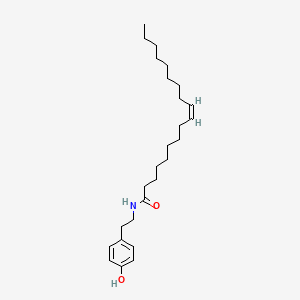
Maraviroc metabolite H1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of Maraviroc, a well-known antiretroviral drug used in the treatment of HIV. The modification in its structure, particularly the inclusion of the difluorocyclohexane moiety, imparts distinct properties that make it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the difluorocyclohexane ring: This is typically achieved through a series of fluorination reactions.
Amidation: The difluorocyclohexane ring is then coupled with a phenylpropylamine derivative through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
High-performance liquid chromatography (HPLC): For purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the difluorocyclohexane ring or the amide group.
Substitution: The phenyl ring and the difluorocyclohexane moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Including halogens and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield aldehydes or carboxylic acids.
Reduction: Can produce alcohols or amines.
Substitution: Can result in various substituted derivatives with altered biological activities.
Aplicaciones Científicas De Investigación
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its antiviral properties and potential therapeutic applications beyond HIV treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc involves its interaction with specific molecular targets. The compound is known to:
Bind to chemokine receptors: Particularly CCR5, which is crucial for its antiviral activity.
Inhibit viral entry: By blocking the interaction between the virus and the host cell receptors, preventing infection.
Comparación Con Compuestos Similares
Similar Compounds
Maraviroc: The parent compound, primarily used in HIV treatment.
Other CCR5 antagonists: Such as Vicriviroc and Aplaviroc, which share similar mechanisms of action.
Uniqueness
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc stands out due to:
Enhanced stability: The difluorocyclohexane moiety provides greater chemical stability.
Improved binding affinity: The structural modifications enhance its binding to CCR5, potentially increasing its efficacy.
Propiedades
Fórmula molecular |
C13H22N4O |
|---|---|
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
[4-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]-5-propan-2-yl-1,2,4-triazol-3-yl]methanol |
InChI |
InChI=1S/C13H22N4O/c1-8(2)13-16-15-12(7-18)17(13)11-5-9-3-4-10(6-11)14-9/h8-11,14,18H,3-7H2,1-2H3/t9-,10+,11? |
Clave InChI |
LPYSKZZVODVGAC-ZACCUICWSA-N |
SMILES isomérico |
CC(C)C1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3)CO |
SMILES canónico |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



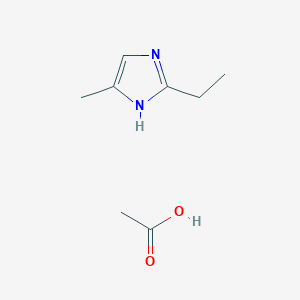
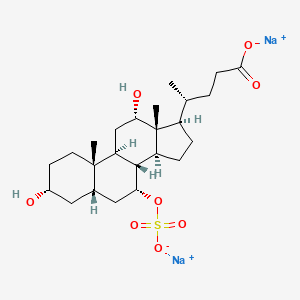
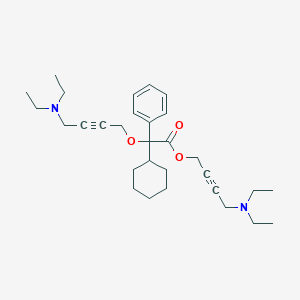
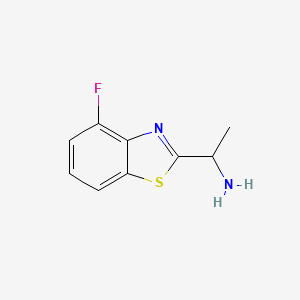
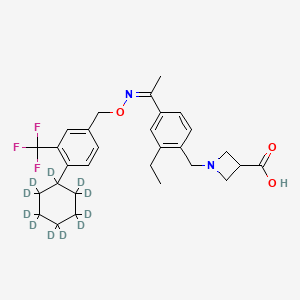
![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
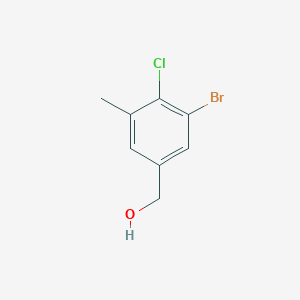
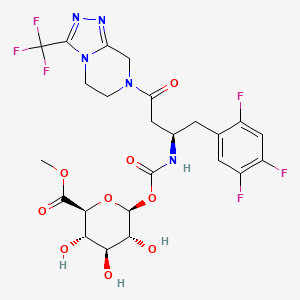
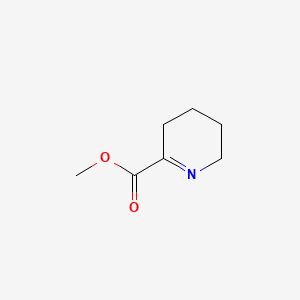
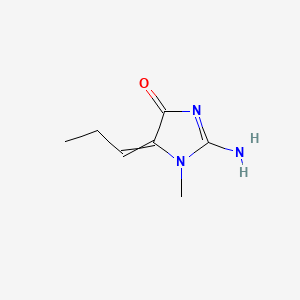
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
